Propranolol

Overview

Description

Synthesis Analysis

Propranolol's synthesis has been a subject of extensive research. The compound is known for its beta-blocking activity, which has led to the exploration of its synthesis from 1-naphthol and isopropylamine under mild conditions. Notably, studies have highlighted methods for the facile synthesis of Propranolol and its derivatives, showcasing the adaptability of its synthesis process to yield novel compounds with potentially enhanced properties (Tran et al., 2020).

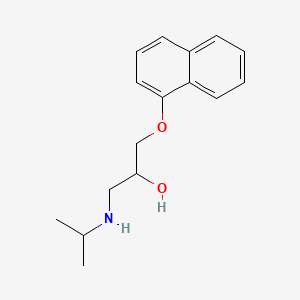

Molecular Structure Analysis

The molecular structure of Propranolol plays a crucial role in its pharmacological activity. Research into ring-hydroxylated Propranolol has provided insights into the significance of the hydroxyl position on biological activity. The synthesis of all seven isomers of ring-hydroxylated Propranolol indicated that the potency of beta-blocking and vasodilating activities is strongly dependent on the hydroxyl group's position, underscoring the molecular structure's impact on its pharmacological effects (Oatis et al., 1981).

Chemical Reactions and Properties

Propranolol undergoes various chemical reactions that contribute to its diverse biological activities. Its interaction with GABA synthesis and the effects on protein synthesis in polymorphonuclear leukocytes highlight its capacity to influence cellular functions through chemical interactions. Such studies demonstrate Propranolol's role in modifying biochemical pathways and its potential impact beyond its primary pharmacological uses (Straussberg-Djaldetti et al., 1986; Jastrzebski et al., 1991).

Physical Properties Analysis

The physical properties of Propranolol, such as solubility and stability, are essential for its pharmacological efficacy. Research into novel Propranolol derivatives has shed light on efforts to enhance these properties, aiming to improve its bioavailability and therapeutic potential. The synthesis of derivatives with increased water solubility represents a significant step towards optimizing Propranolol's physical properties for better pharmacological outcomes (Tran et al., 2020).

Chemical Properties Analysis

The chemical properties of Propranolol, including its reactivity and interactions with various biomolecules, play a crucial role in its biological effects. Studies on its effects on catecholamine synthesis, lipid metabolism, and prostaglandin synthesis highlight Propranolol's broad impact on cellular and physiological processes. These investigations provide a comprehensive understanding of Propranolol's chemical properties and their implications for its pharmacological activities (Tuross & Patrick, 1986; Cabeza et al., 1998; Eckmann et al., 1988).

Scientific Research Applications

Treatment of Anxiety and Stress Disorders

- Scientific Field: Psychiatry

- Application Summary: Propranolol is used in the treatment of various types of anxiety and stress, including stage fright and post-traumatic stress disorder (PTSD) .

- Methods of Application: Propranolol, a non-cardioselective β 1,2 blocker, is able to cross the blood–brain barrier and has an affinity towards multiple macromolecules, not only adrenoreceptors .

- Results: Propranolol has been found to be one of the very few medications successfully applied in the treatment of stage fright .

Treatment of Rare Vascular Diseases

- Scientific Field: Vascular Medicine

- Application Summary: Propranolol has shown increasing evidence of its antiangiogenic, pro-apoptotic, vasoconstrictor and anti-inflammatory properties in different rare vascular diseases .

- Methods of Application: Propranolol is a beta-adrenergic receptor antagonist that has been repurposed for use in rare vascular diseases .

- Results: Propranolol has been found to improve the health condition in patients with rare vascular diseases .

Cardiac, Neuronal, and Skeletal Applications

- Scientific Field: Cardiology, Neurology, and Orthopedics

- Application Summary: Propranolol has the ability to block cardiac, neuronal, and skeletal voltage-gated sodium channels .

- Methods of Application: Propranolol’s membrane stabilizing effect and antiarrhythmic properties are utilized in these fields .

- Results: The blocking of these channels accounts for propranolol’s central nervous system effects .

Ecotoxicology Biomarker

- Scientific Field: Ecotoxicology

- Application Summary: Propranolol’s features have the potential to be used as in vitro ecotoxicological biomarkers .

- Methods of Application: These biomarkers are essential to disentangle the mechanisms of action of emerging contaminants, namely human pharmaceuticals .

- Results: The study is ongoing and results are yet to be published .

Antitumor Properties

- Scientific Field: Oncology

- Application Summary: Propranolol has shown antitumor properties in different carcinomas, including breast, colon, gastric, glioblastoma, lung, nasopharyngeal, ovarian, and pancreatic .

- Methods of Application: Propranolol’s viability, oxidative stress, metabolic and immunity restoration properties are utilized in these fields .

- Results: The study is ongoing and results are yet to be published .

pH-Responsive Interaction with Biomimetic Micellar Media

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The interaction of Propranolol with biomimicking nanocavities formed by micelles bearing same and opposite charges has been investigated . This interaction is pH-responsive .

- Methods of Application: Fluorescence and absorption spectroscopic techniques are used to study the molecular-level dynamics of Propranolol in the presence of micelles .

- Results: The study found that the location of the drug molecule is determined by its charge, which is influenced by both pH and charge on micelle surface .

Pain Management

- Scientific Field: Anesthesiology

- Application Summary: Propranolol has been studied for its effects on heart rate variability and quantitative sensory testing .

- Methods of Application: Cuff pressure pain stimulation was used for assessment of pain detection and pain tolerance thresholds .

- Results: Propranolol significantly reduced heart rate, blood pressure and increased heart rate variability compared with placebo .

Anticancer Strategies

- Scientific Field: Oncology

- Application Summary: Propranolol has shown increasing evidence of its antitumoral properties in more than a dozen different types of cancer . Moreover, the use of propranolol in combination therapies with other drugs has shown synergistic antitumor effects .

- Methods of Application: Propranolol is administered as an adjuvant therapy at single administration or in combinatorial human trials .

- Results: The study is ongoing and results are yet to be published .

Therapy for Various Cardiovascular Conditions

- Scientific Field: Cardiology

- Application Summary: Propranolol is most commonly recognised for its application in the therapy of various cardiovascular conditions, such as hypertension, coronary artery disease, and tachyarrhythmias .

- Methods of Application: Propranolol is classified as a competitive non-cardioselective sympatholytic beta blocker that crosses the blood–brain barrier and, thus, exerts effects on the central nervous system, in addition to its peripheral activity .

- Results: The study is ongoing and results are yet to be published .

Ecotoxicological Biomarkers

- Scientific Field: Ecotoxicology

- Application Summary: The application of toxicophenomic techniques, in particular of high-throughput bio-optical methods, allows the acquisition of high volumes of physiological data over time, without organism sacrifice, and assay disturbance or interference .

- Methods of Application: These biomarkers are essential to disentangle the mechanisms of action of emerging contaminants, namely human pharmaceuticals .

- Results: The study is ongoing and results are yet to be published .

properties

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Propranolol | |

CAS RN |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

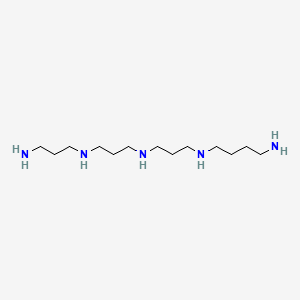

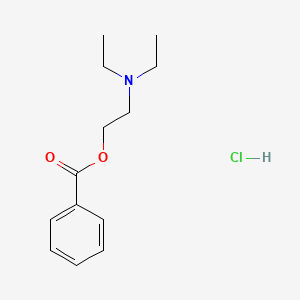

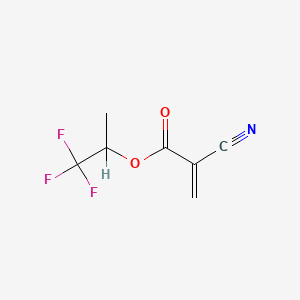

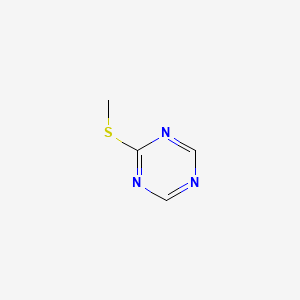

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

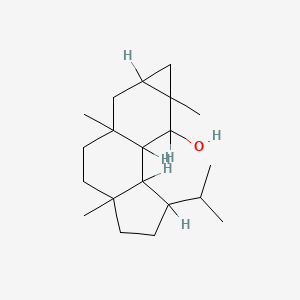

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)